molecular formula C17H20N4O B15121012 N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B15121012
M. Wt: 296.37 g/mol
InChI Key: WWHVYXYNNFNTJO-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps. One common method includes the reaction of pyridine-4-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate pyridine-4-carbonylpiperidine. This intermediate is then reacted with N-methylpyridin-2-amine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group and the piperidine ring.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group but differs in the position and presence of the piperidine ring.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.

Uniqueness

N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C17H20N4O/c1-20(16-4-2-3-9-19-16)15-7-12-21(13-8-15)17(22)14-5-10-18-11-6-14/h2-6,9-11,15H,7-8,12-13H2,1H3

InChI Key

WWHVYXYNNFNTJO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=NC=C2)C3=CC=CC=N3

Origin of Product

United States

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